O-(2-Methoxyphenyl)-D-serine

D-amino acid oxidase Enzyme inhibition Stereochemistry

Procure O-(2-Methoxyphenyl)-D-serine (CAS: 2348285-85-6) as a stereochemically pure DAAO inhibitor (Ki=9.92 μM) with >185-fold selectivity over serine racemase. Unlike unmodified D-serine (a substrate), this D-isomer directly inhibits DAAO, while the L-enantiomer shows >25-fold weaker potency. With the 2-methoxyphenyl group driving enhanced binding, it is essential for dissecting DAAO-specific effects in CNS research. Confirm chiral purity to avoid confounding L-enantiomer artifacts.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B12304670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Methoxyphenyl)-D-serine
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(C(=O)O)N
InChIInChI=1S/C10H13NO4/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3,(H,12,13)
InChIKeyDOJCGNVHMNQHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(2-Methoxyphenyl)-D-serine: A Chiral D-Amino Acid Derivative for DAAO Modulation


O-(2-Methoxyphenyl)-D-serine (CAS: 2348285-85-6) is a chiral, non-proteinogenic D-amino acid derivative characterized by a D-serine core O-substituted with a 2-methoxyphenyl group . It functions primarily as a ligand for D-amino acid oxidase (DAAO), a key enzyme in the oxidative deamination of D-serine [1]. The compound's specific stereochemistry and aromatic substitution are critical to its biological activity, differentiating it from L-enantiomers and unsubstituted D-serine in terms of binding affinity and enzyme inhibition profiles [2].

Why O-(2-Methoxyphenyl)-D-serine Is Not Interchangeable with D-Serine or L-Enantiomers


The substitution of O-(2-Methoxyphenyl)-D-serine with unmodified D-serine or its L-enantiomer (O-(2-Methoxyphenyl)-L-serine) is not functionally equivalent and will lead to significantly altered experimental outcomes. D-Serine is a substrate for DAAO, not a potent inhibitor, and its rapid metabolism necessitates high doses or co-administration with inhibitors to achieve sustained levels [1]. In contrast, O-(2-Methoxyphenyl)-D-serine demonstrates direct, measurable DAAO inhibitory activity (Ki = 9.92 μM) [2]. Furthermore, the L-enantiomer exhibits a >200-fold difference in DAAO inhibitory potency compared to the D-isomer, underscoring the absolute requirement for stereochemical fidelity in assays targeting this enzyme [3]. Using an analog without the 2-methoxyphenyl O-substitution would ablate the enhanced binding interactions that drive its distinct activity profile.

Quantitative Evidence for O-(2-Methoxyphenyl)-D-serine Over Analogs


DAAO Inhibition Potency: Direct Comparison with L-Enantiomer

O-(2-Methoxyphenyl)-D-serine demonstrates a significantly higher potency for human D-amino acid oxidase (DAAO) compared to its L-enantiomer. In assays using recombinant human DAAO and D-serine as a substrate, the D-isomer exhibits a Ki of 9.92 μM, whereas the L-isomer shows an IC50 of 253 μM under comparable conditions [1]. This represents a >25-fold difference in inhibitory activity, establishing the critical role of the D-configuration for effective enzyme engagement.

D-amino acid oxidase Enzyme inhibition Stereochemistry

Functional Differentiation from Endogenous Substrate D-Serine

Unlike the endogenous substrate D-serine, which is rapidly metabolized by DAAO, O-(2-Methoxyphenyl)-D-serine acts as a direct DAAO inhibitor (Ki = 9.92 μM) [1]. This functional distinction is crucial; D-serine alone fails to sustain elevated plasma and brain levels without the co-administration of a DAAO inhibitor like CBIO [2]. The compound's inhibitory mechanism allows for the potential modulation of D-serine levels through a different pathway than direct substrate replacement.

Substrate vs. inhibitor Metabolic stability D-serine metabolism

Selectivity Profile Against Serine Racemase vs. DAAO

O-(2-Methoxyphenyl)-D-serine exhibits a significant selectivity window for DAAO over serine racemase (SR). While it inhibits human DAAO with an IC50 of 28.5 μM, its activity against human serine racemase is negligible (IC50 > 5.28 mM) [1]. This >185-fold selectivity suggests that at concentrations effective for DAAO inhibition, the compound is unlikely to perturb endogenous D-serine biosynthesis via SR.

Selectivity Off-target activity Serine racemase

Chiral Purity as a Critical Quality Attribute

Given the substantial potency difference between D- and L-enantiomers (>25-fold, as shown in Evidence Item 1), the chiral purity of O-(2-Methoxyphenyl)-D-serine is a critical procurement specification. Even minor contamination with the L-enantiomer could significantly skew DAAO inhibition data, leading to inaccurate IC50/Ki determinations [1]. The compound is commercially available with a specified purity of 97% , but verification of enantiomeric excess is essential for reproducible pharmacology.

Chiral purity Quality control Stereoisomer contamination

Recommended Applications for O-(2-Methoxyphenyl)-D-serine


In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Studies

O-(2-Methoxyphenyl)-D-serine is most appropriately used as a moderate-affinity DAAO inhibitor (Ki = 9.92 μM) in biochemical and cell-based assays requiring modulation of D-serine metabolism [1]. Its >185-fold selectivity over serine racemase makes it a valuable tool for dissecting DAAO-specific effects without confounding SR-mediated changes in D-serine biosynthesis [2]. Researchers should verify chiral purity to avoid artifacts from L-enantiomer contamination.

Chiral Probe in Structure-Activity Relationship (SAR) Studies

The significant potency difference between O-(2-Methoxyphenyl)-D-serine and its L-enantiomer (>25-fold) positions this compound as a stereochemical probe for mapping the active site of DAAO and related flavoenzymes [3]. The D-configuration is essential for binding, and the methoxyphenyl moiety can be further optimized in medicinal chemistry campaigns focused on DAAO inhibitors.

Control Compound for D-Serine Metabolism Research

In studies investigating the regulation of D-serine levels, O-(2-Methoxyphenyl)-D-serine serves as a direct DAAO inhibitor control, contrasting with the substrate activity of unmodified D-serine [4]. Its use allows for the differentiation between effects caused by D-serine agonism at NMDA receptors and those resulting from DAAO inhibition alone, a distinction critical for interpreting complex CNS pharmacology experiments.

Analytical Standard for Chiral Separation Method Development

Due to the strict requirement for stereochemical purity, O-(2-Methoxyphenyl)-D-serine is a suitable standard for developing and validating chiral HPLC or capillary electrophoresis methods aimed at resolving D- and L-serine derivatives [5]. The compound's distinct UV-absorbing methoxyphenyl group facilitates detection, and its commercial availability at defined purity supports its use in analytical quality control workflows.

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